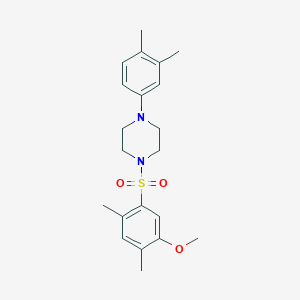
1-(3,4-Dimethylphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Discovery and Bioactivity in HIV-1 Inhibition
Research has shown the synthesis and evaluation of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their ability to inhibit human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). These compounds, identified as bis(heteroaryl)piperazines (BHAPs), demonstrated significantly enhanced potency compared to the lead molecule, highlighting their potential as novel non-nucleoside HIV-1 reverse transcriptase inhibitors (D. Romero et al., 1994).
Fluorescent Ligands for 5-HT1A Receptors
A series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives were synthesized, containing an environment-sensitive fluorescent moiety. These compounds exhibited high to moderate 5-HT(1A) receptor affinity and impressive fluorescence properties, making them valuable tools for visualizing 5-HT(1A) receptors in biological studies (E. Lacivita et al., 2009).
Anticancer Potential
A novel compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, was studied for its anticancer properties. It induces apoptosis in cancer cells through downregulation of Bcl-2 protein levels and G2/M cell cycle arrest. The compound showed potent anti-growth activity in drug-resistant cancer cells and inhibition of tumor growth in xenograft models, suggesting a promising direction for cancer therapy research (Y. Lee et al., 2013).
Antimicrobial Activities
Research on 1,2,4-Triazole derivatives, including some piperazine compounds, demonstrated good to moderate antimicrobial activities against various test microorganisms. These findings support the potential application of these compounds in developing new antimicrobial agents (H. Bektaş et al., 2007).
Potential for Atrial Fibrillation Treatment
Ranolazine, a compound structurally related to piperazines, is under exploration for its potential in treating atrial fibrillation. Its antiarrhythmic activity, combined with evidence for atrio-selectivity, suggests that derivatives of piperazine-like Ranolazine could offer new therapeutic options for this common arrhythmia (J. Hancox & S. Doggrell, 2010).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-6-7-19(13-16(15)2)22-8-10-23(11-9-22)27(24,25)21-14-20(26-5)17(3)12-18(21)4/h6-7,12-14H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRINWSSQBGIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol](/img/structure/B2708799.png)
![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)
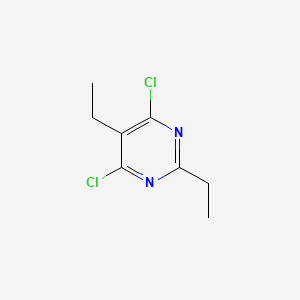
![2,2-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2708802.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2708804.png)
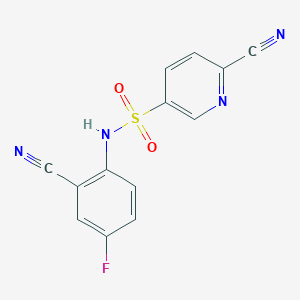
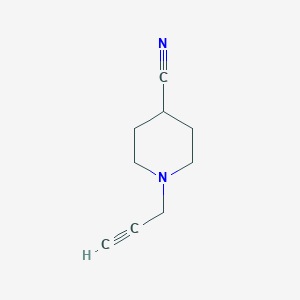
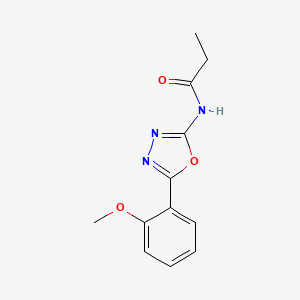
![2-methyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2708811.png)
![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2708812.png)
acetonitrile](/img/structure/B2708816.png)
![benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2708820.png)
![3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2708821.png)